Tuberculatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

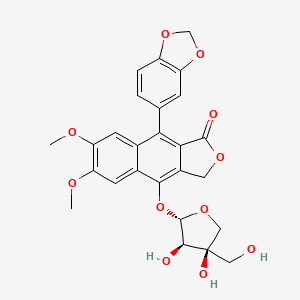

Tuberculatin is a natural arylnaphthalene lignan lactone isolated from various medicinal plants. It is known for its significant pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound has garnered attention due to its unique structural features and bioactivity, making it a valuable subject for scientific research and drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tuberculatin can be synthesized through various chemical reactions involving the condensation of arylpropiolic acids. The synthesis typically involves multiple steps, including glycosylation and acetylation, to achieve the desired structure . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the arylnaphthalene lignan lactone skeleton.

Industrial Production Methods

Industrial production of diphyllin apioside involves the extraction of the compound from natural sources, followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the purification involves techniques such as chromatography to isolate the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

Tuberculatin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various halogens. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include various derivatives of diphyllin apioside, such as diphyllin acetylapioside and diphyllin hydroxamic acid hybrids. These derivatives exhibit enhanced bioactivity and are often studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Anticancer Effects

Recent studies have highlighted the anticancer properties of tuberculatin. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of key regulatory proteins.

- Mechanism of Action : this compound has been shown to influence the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic factors and a decrease in anti-apoptotic signals. This shift promotes programmed cell death in various cancer cell lines.

- Case Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against breast, prostate, and ovarian cancer cells. For instance, a study reported significant reductions in cell viability and increased apoptosis markers following treatment with this compound .

Antimicrobial Activity

This compound's potential as an antimicrobial agent has also been explored, particularly in relation to tuberculosis.

- Mechanism against Mycobacterium tuberculosis : this compound may enhance the immune response against Mycobacterium tuberculosis by modulating macrophage activity. The compound appears to stimulate the production of reactive oxygen species, which are crucial for the intracellular killing of pathogens .

- Research Findings : A study indicated that this compound could penetrate necrotic granulomas effectively, suggesting its potential use as a therapeutic agent in treating tuberculosis lesions . This property is particularly important given the challenges associated with drug delivery in granulomatous tissues.

Synergistic Effects with Other Compounds

Research has shown that this compound may exhibit synergistic effects when combined with other therapeutic agents.

- Combination Therapy : In studies involving multidrug-resistant cancer cell lines, this compound demonstrated enhanced efficacy when used alongside conventional chemotherapeutics such as doxorubicin. This combination resulted in improved retention of drugs within the cells and increased cytotoxicity .

Toxicity and Safety Profile

While this compound shows promise as a therapeutic agent, it is essential to evaluate its safety profile.

Wirkmechanismus

Tuberculatin exerts its effects primarily through the inhibition of vacuolar ATPases (V-ATPases), which are enzymes involved in the acidification of intracellular compartments. By inhibiting V-ATPases, diphyllin apioside disrupts the pH balance within cells, leading to various biological effects, including antiviral, anticancer, and anti-inflammatory activities . The molecular targets and pathways involved in these effects include the inhibition of viral replication, induction of apoptosis in cancer cells, and suppression of inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diphyllin: A closely related compound with similar pharmacological activities.

Podophyllotoxin: Another arylnaphthalene lignan lactone with significant anticancer properties.

Cleistanthin B: A diphyllinoside with antiviral and anticancer activities

Uniqueness

Tuberculatin is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other similar compounds. This unique structural feature contributes to its potent bioactivity and makes it a valuable compound for drug development .

Eigenschaften

Molekularformel |

C26H24O11 |

|---|---|

Molekulargewicht |

512.5 g/mol |

IUPAC-Name |

9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C26H24O11/c1-31-17-6-13-14(7-18(17)32-2)22(37-25-23(28)26(30,9-27)10-34-25)15-8-33-24(29)21(15)20(13)12-3-4-16-19(5-12)36-11-35-16/h3-7,23,25,27-28,30H,8-11H2,1-2H3/t23-,25-,26+/m0/s1 |

InChI-Schlüssel |

XIARCTMJGANPJU-AYRHNUGRSA-N |

Isomerische SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@](CO4)(CO)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(CO4)(CO)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC |

Synonyme |

4-O-(beta-D-apiofuranosyl)-6,7-dimethoxy-1-(3',4'-methylenedioxyphenyl)-3-hydroxymethylnaphthalene-2-carboxylic acid lactone diphyllin apioside tuberculatin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.